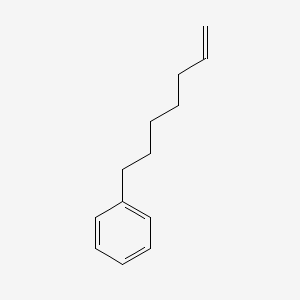

Hept-6-enylbenzene, 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of Hept-6-enylbenzene can be analyzed using techniques such as mass spectrometry . This involves identifying the precursor that could react in one step to make the target compound, then identifying the next precursor that could react to give the first precursor, and repeating the process until the starting material is reached .Physical And Chemical Properties Analysis

Hept-6-enylbenzene is an organic compound, and like other organic compounds, it has physical properties such as mass, color, and volume . Its chemical properties would include its reactivity with other substances, its flammability, and its susceptibility to corrosion .Scientific Research Applications

Hept-6-enylbenzene, 97% is used in a variety of scientific research applications. It is an important intermediate compound in the synthesis of a wide range of organic compounds. It is also used as a starting material for the synthesis of a variety of pharmaceuticals, including analgesics, anti-inflammatory drugs, and anticonvulsants. In addition, it is used in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hept-6-enylbenzene, 97% is not yet fully understood. However, it is known that the compound can act as a proton donor, which can facilitate the transfer of protons between molecules. This can be beneficial in biochemical and physiological studies, as it can allow for the study of the effects of proton transfer on the structure and function of biological molecules.

Biochemical and Physiological Effects

Hept-6-enylbenzene, 97% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to increase the activity of certain enzymes, such as cytochrome P450. It has also been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been shown to have an effect on the regulation of gene expression.

Advantages and Limitations for Lab Experiments

Hept-6-enylbenzene, 97% has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also relatively easy to synthesize and purify. In addition, it has a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. It is highly reactive and can react with other compounds, which can lead to contamination of the experiment. In addition, it is not a very stable compound and can degrade over time.

Future Directions

The potential applications of Hept-6-enylbenzene, 97% are vast, and there are many potential future directions for research. One potential area of research is in the synthesis of new pharmaceuticals. Hept-6-enylbenzene, 97% can be used as a starting material for the synthesis of a variety of drugs, and further research into this area could lead to the development of new and improved drugs. In addition, further research into the biochemical and physiological effects of Hept-6-enylbenzene, 97% could lead to the development of new treatments for a variety of diseases. Finally, research into the mechanism of action of Hept-6-enylbenzene, 97% could lead to a better understanding of how proton transfer affects biological molecules, which could lead to the development of new therapeutic strategies.

Synthesis Methods

Hept-6-enylbenzene, 97% is synthesized by the catalytic hydrogenation of benzene to produce hept-6-enylbenzene. This reaction is typically performed at high temperatures and pressures in the presence of a platinum-based catalyst. The reaction is highly exothermic and proceeds rapidly to produce the desired product. The purity of the product can be increased by further purification steps such as distillation and fractional crystallization.

properties

IUPAC Name |

hept-6-enylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h2,6,8-9,11-12H,1,3-5,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOCHKRLOYGISG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine](/img/structure/B6289603.png)

![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289648.png)

![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289652.png)